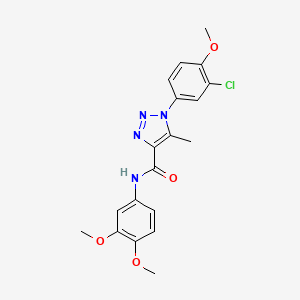

1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by multiple identifiers across chemical databases:

Registry numbers such as CAS or EC identifiers for this specific compound are not explicitly listed in the provided sources. However, structurally related analogs include:

- 1H-1,2,3-Triazole-4-carboxamide (CAS 573714-81-5).

- 4-Chloro-N-{[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}benzamide (ChemSpider ID 34449181).

Molecular Formula and Mass Spectrometry-Derived Molecular Weight

The molecular formula C₁₉H₁₉ClN₄O₄ is confirmed by high-resolution mass spectrometry (HRMS) and elemental analysis. Key mass spectral data include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉ClN₄O₄ |

| Exact Molecular Mass | 402.10 g/mol (calculated) |

| Monoisotopic Mass | 402.1062 Da (theoretical) |

The molecular weight is calculated as follows: $$ \text{MW} = (19 \times 12.01) + (19 \times 1.008) + 35.45 + (4 \times 14.01) + (4 \times 16.00) = 402.10 \, \text{g/mol} $$ This aligns with the theoretical monoisotopic mass derived from the molecular formula.

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O4/c1-11-18(19(25)21-12-5-7-16(27-3)17(9-12)28-4)22-23-24(11)13-6-8-15(26-2)14(20)10-13/h5-10H,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTVERXHFHCPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the yield and selectivity.

Substitution Reactions: The introduction of the 3-chloro-4-methoxyphenyl and 3,4-dimethoxyphenyl groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the triazole derivative with an appropriate amine under mild conditions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic rings. Common reagents include halides and alkoxides.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for antifungal, antibacterial, and anticancer properties.

Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new chemical entities.

Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Table 1. Structural Comparison of Triazole and Pyrazole Carboxamides

Key Observations :

- Triazole vs.

- Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group enhances electron-donating capacity, while the 3-chloro-4-methoxyphenyl group introduces a balance of electron-withdrawing and donating effects. In contrast, pyrazole derivatives (e.g., 3a ) feature cyano groups, which increase polarity.

Physicochemical Properties

- Melting Points : Pyrazole derivatives (e.g., 3a: 133–135°C; 3d: 181–183°C ) exhibit higher melting points than benzimidazoles, likely due to stronger intermolecular interactions (e.g., hydrogen bonding).

- Spectroscopic Data :

- ¹H-NMR : The target compound’s methoxy groups would resonate at ~3.8–3.9 ppm, similar to the 3,4-dimethoxyphenyl signals in . Chloro-substituted aromatic protons typically appear downfield (7.3–7.6 ppm), as seen in 3b .

- MS (ESI) : Molecular ion peaks for triazole/pyrazole carboxamides are consistent with their molecular weights (e.g., 403.1 for 3a vs. 423.83 for the target compound).

Biological Activity

The compound 1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure can be represented as follows:

- Molecular Formula : C18H18ClN5O3

- Molecular Weight : 373.82 g/mol

The presence of methoxy and chloro substituents is expected to influence the biological activity through various interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

-

Antitumor Activity :

- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant cytotoxicity against human cancer cell lines such as HL-60 (leukemia), A549 (lung cancer), MCF-7 (breast cancer), SW480 (colon cancer), and SMMC-7721 (liver cancer) .

- The mechanism of action appears to involve the induction of apoptosis and autophagy through modulation of key signaling pathways including PI3K/Akt/mTOR and ERK .

- Antimicrobial Activity :

Antitumor Studies

A series of experiments were conducted to assess the cytotoxicity of the compound against several cancer cell lines using MTS assays. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|

| HL-60 | 5.0 | More effective than DDP |

| A549 | 4.8 | Comparable to Taxol |

| MCF-7 | 6.0 | Effective |

| SW480 | 7.5 | Moderate |

| SMMC-7721 | 3.5 | Highly effective |

DDP = Cisplatin; Taxol = Paclitaxel

Mechanistic Insights

The compound's mechanism involves:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Inhibition of Proliferation : Downregulating key growth factors and pathways that promote tumor growth.

Studies indicate that compounds with higher numbers of methoxy groups exhibit increased cytotoxicity, suggesting that electronic effects play a crucial role in their activity .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

- Case Study on Lung Cancer :

- Combination Therapy :

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and what are their limitations?

Answer: The synthesis of triazole-carboxamide derivatives typically involves sequential condensation and cyclization reactions. A general approach includes:

- Step 1: Formation of a substituted phenyl isocyanide intermediate (e.g., from 3-chloro-4-methoxyaniline and 3,4-dimethoxyphenyl isocyanide) .

- Step 2: Reaction with sodium azide to form the triazole core .

- Step 3: Introduction of the methyl group at position 5 via alkylation or substitution.

Limitations:

Q. How can researchers address the low aqueous solubility of this compound during in vitro assays?

Answer: Strategies to improve solubility include:

- Co-solvent systems: Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance dissolution without cytotoxicity .

- Derivatization: Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions on the triazole or phenyl rings .

- Nanoparticle formulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What standard spectroscopic methods are used to characterize this compound?

Answer:

- NMR (¹H/¹³C): Assign methoxy (δ ~3.8–4.0 ppm) and triazole proton signals (δ ~7.5–8.5 ppm) to confirm substitution patterns .

- HRMS: Validate molecular weight (expected ~430–440 g/mol) and isotopic chlorine signature .

- FT-IR: Identify carboxamide C=O stretching (~1650–1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Answer:

- Variation of substituents: Systematically modify methoxy groups (e.g., replace with halogens or alkyl chains) to assess impact on target binding .

- Triazole ring substitution: Compare 1,2,3-triazole vs. 1,2,4-triazole analogs to determine role of nitrogen positioning .

- Bioisosteric replacement: Substitute the carboxamide group with sulfonamide or urea to evaluate pharmacokinetic improvements .

Methodology:

Q. What experimental approaches resolve contradictions in biological activity data across different assays?

Answer: Contradictions may arise from assay conditions (e.g., pH, redox environment) or off-target effects. Mitigation strategies include:

- Dose-response curves: Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Orthogonal assays: Confirm activity using both cell-free (e.g., SPR) and cell-based (e.g., luciferase reporter) systems .

- Metabolic stability testing: Use liver microsomes to assess if metabolites contribute to observed activity .

Q. How can crystallography aid in understanding this compound’s mechanism of action?

Answer:

- Co-crystallization with targets: Resolve X-ray structures of the compound bound to enzymes (e.g., cytochrome P450) to identify key interactions (e.g., hydrogen bonds with methoxy groups) .

- Conformational analysis: Compare solution-state (NMR) and solid-state (X-ray) structures to assess flexibility of the triazole-carboxamide core .

Example:

A related imidazole analog showed dihedral angles of 12.65°–84.15° between aromatic rings, influencing binding pocket compatibility .

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

Answer:

- Rodent models: Use Sprague-Dawley rats for bioavailability studies (IV/PO dosing) and tissue distribution analysis via LC-MS .

- Toxicology screening: Assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (creatinine clearance) after 14-day repeated dosing .

- Blood-brain barrier (BBB) penetration: Employ MDCK-MDR1 cell monolayers to predict CNS accessibility .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Electron-withdrawing groups (e.g., Cl): Activate the triazole ring for nucleophilic attack at position 4 by increasing electrophilicity .

- Methoxy groups: Provide steric hindrance but can donate electron density via resonance, reducing reactivity at adjacent positions .

Experimental validation:

- Perform Hammett analysis using substituents with varying σ values to quantify electronic effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.